molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B6483173
CAS RN: 942005-83-6
M. Wt: 295.29 g/mol
InChI Key: WZNNZSVJPYPEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons .


Synthesis Analysis

The synthesis of these compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

Quantitative structure-activity relationship (QSAR) modelling can be performed on these compounds to predict their biological activities against various pathogens . The structure of the compounds is accurately drawn and optimized using software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum .


Chemical Reactions Analysis

The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques . For instance, the energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .

Scientific Research Applications

MFC has been studied extensively in recent years due to its unique structure and biochemical properties. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential use in cancer therapy and as an inhibitor of enzymes involved in the biosynthesis of certain compounds. Additionally, MFC has been studied for its potential use as a drug delivery system, as well as its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

MFC is a novel synthetic compound with a wide range of potential applications. It has been studied extensively in recent years due to its unique structure and biochemical properties. The synthesis of MFC is relatively straightforward and can be achieved using a palladium-catalyzed cross-coupling reaction. Additionally, MFC has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. However, the exact mechanism of action of MFC is not yet fully understood, and further research is needed to better understand its effects and potential applications.

Future Directions

Further research is needed to better understand the exact mechanism of action of MFC and to explore its potential applications. Additionally, further research is needed to explore the potential use of MFC as a drug delivery system. Additionally, further research is needed to explore the potential use of MFC as an inhibitor of enzymes involved in the biosynthesis of certain compounds. Finally, further research is needed to explore the potential use of MFC in cancer therapy and other medical applications.

Synthesis Methods

MFC can be synthesized via a palladium-catalyzed cross-coupling reaction between aryl bromides and 2-methyl-5-nitrofuro[3,2-b]pyridine-2-carboxamide. This reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a base, such as K2CO3. The reaction is carried out in a solvent such as DMF or THF at a temperature of 80-110°C for 1-4 hours. The product can then be purified by column chromatography or recrystallization.

properties

IUPAC Name

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNNZSVJPYPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.